molecular formula C12H10FNO3 B1583417 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 318-35-4

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No. B1583417
CAS RN: 318-35-4
M. Wt: 235.21 g/mol
InChI Key: LNPRCADPRULVTR-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the CAS Number: 318-35-4. Its molecular weight is 235.21 and its IUPAC name is ethyl 6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate .


Synthesis Analysis

The synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves several steps. One method involves heating the compound with polyphosphoric acid (PPA) and phosphorousoxychloride (POCl3) at 75°C for 8 hours . Another method involves heating the compound in a diphenyl ether-biphenyl eutectic at 220°C for 1.5 hours .


Molecular Structure Analysis

The InChI code for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is 1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a solid at room temperature. It has a molar refractivity of 59.81 and a topological polar surface area (TPSA) of 59.42 Ų . It has a Log Po/w (iLOGP) of 2.54 .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceuticals due to its quinoline structure, which is a common scaffold in medicinal chemistry. It has potential applications in developing drugs for treating bacterial infections, as quinolines are known for their antibacterial properties .

Material Science

In material science, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can be used to create novel organic compounds with specific optical properties. These materials could be applied in the development of organic light-emitting diodes (OLEDs) or as part of sensory devices .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. Its reactive carboxylate group allows for further functionalization, making it a versatile reagent in organic synthesis .

Chromatography

Due to its unique structure, this compound can be used as a standard in chromatographic methods to help identify and quantify similar compounds in mixtures, enhancing the accuracy of analytical techniques .

Analytical Chemistry

In analytical chemistry, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can be employed in the calibration of instruments. It can also be used to study reaction mechanisms and kinetics due to its well-defined structure and reactivity .

Anticancer Research

Research into anticancer drug development may benefit from this compound. Quinolines have shown promise in inhibiting cancer cell growth, and modifications to the core structure, such as the addition of a fluorine atom, can enhance these properties .

Agricultural Chemistry

The compound’s potential as a precursor for agrochemicals is being explored. It could lead to the creation of new pesticides or herbicides, contributing to more effective crop protection strategies .

Environmental Science

In environmental science, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate could be used to study the degradation of similar organic compounds in the environment, aiding in the assessment of their ecological impact .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPRCADPRULVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351825
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71083-00-6, 318-35-4
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to example 30, reacting 7-bromoacetyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester with 2-(N-acetyl-N-ethylamino)thioacetamide in ethanol gave 1-ethyl-7-2-[(N-acetyl-N-ethylamino)methyl]-4-thiazolyl]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester, mp 160°-161° C. which was then hydrolyzed in refluxing 6N hydrochloric acid to afford the title compound, mp 289°-300° C. (dec).
Name
7-bromoacetyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
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Synthesis routes and methods II

Procedure details

2-[(4-Fluoro-phenylamino)-methylene]-malonic acid diethyl ester (11.5 g, 40.9 mmol)) was added in portions to hot diphenylether (80 mL), while heating at reflux. The resultant mixture was heated an additional 2 hours, then allowed to cool to room temperature. A solid white precipitate developed. The mixture was diluted with heptanes, and the product was collected by filtration, washed with heptane, to give the product as a colorless crystalline solid, 3.0 g (31%). MS: m/z 235.9 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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